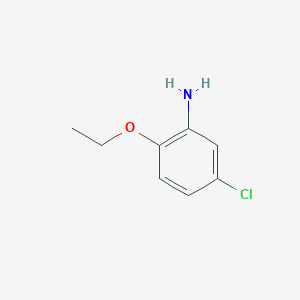

5-Chloro-2-ethoxyaniline

説明

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEGGYTUIIXOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328420 | |

| Record name | 5-chloro-2-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-48-3 | |

| Record name | 5-chloro-2-ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-ethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Reaction Chemistry of 5 Chloro 2 Ethoxyaniline and Its Analogues

Established Synthetic Routes to 5-Chloro-2-ethoxyaniline

The synthesis of this compound is primarily achieved through two main strategies: reductive methodologies and precursor-based approaches. These methods are foundational in producing this key chemical intermediate.

Reductive Methodologies in Synthesis

A principal route for synthesizing this compound involves the reduction of a nitro group to an amine. This transformation is a critical step in many aniline (B41778) syntheses. The most common precursor for this method is 2-ethoxy-5-chloronitrobenzene.

The reduction is typically carried out using catalytic hydrogenation. vulcanchem.com This process involves hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the conversion of the nitro group to an amino group. vulcanchem.com This method is favored in industrial settings due to its high yield and the production of minimal by-products. Alternative chemical reducing agents like iron in an acidic medium or tin(II) chloride can also be employed, particularly in laboratory-scale syntheses.

The efficiency of catalytic hydrogenation can be influenced by several factors, including catalyst selection, solvent, temperature, and pressure. For instance, using a vanadium compound as a co-catalyst can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to a purer final product. google.com

Table 1: Comparison of Reductive Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C, Ethanol | High yield, high purity, scalable | Requires specialized equipment for handling hydrogen gas |

| Chemical Reduction | Fe/acid, SnCl2/HCl | Cost-effective, suitable for lab scale | May require extensive purification |

Precursor-Based Synthetic Strategies

Another major pathway to this compound involves building the molecule from a precursor that already contains some of the required functional groups. A common strategy starts with a substituted nitrophenol, such as 4-chloro-2-nitrophenol.

This approach typically involves two key steps:

Etherification: The hydroxyl group of the nitrophenol is converted to an ethoxy group. This is often achieved by reacting the nitrophenol with an ethylating agent like bromoethane (B45996) or diethyl sulfate (B86663) in the presence of a base. chemicalbook.com

Reduction: The nitro group of the resulting 2-ethoxy-5-chloronitrobenzene is then reduced to an amine, as described in the reductive methodologies section. vulcanchem.com

A similar strategy can start from 2-chloro-5-methoxyaniline, where the methoxy (B1213986) group is converted to a phenoxy group through a substitution reaction with phenol (B47542) under alkaline conditions. google.com

Advanced Derivatization Chemistry of this compound and Related Structures

The chemical reactivity of this compound allows for a wide range of derivatization reactions, leading to the synthesis of more complex molecules with potential applications in various fields.

Formation of N-Substituted Derivatives

The amino group of this compound is a key site for derivatization. N-substituted derivatives can be readily formed through reactions such as acylation and alkylation.

Acylation: This reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or anhydride, to form an amide. For example, reaction with chloroacetyl chloride can produce N-(5-chloro-2-ethoxyphenyl)acetamide derivatives. nih.gov

Alkylation: The amino group can also be alkylated to form secondary or tertiary amines. This can be achieved by reacting the aniline with alkyl halides. For instance, N-benzyl and N-ethyl derivatives of related sulfonamides have been synthesized by reacting them with the corresponding electrophiles. researchgate.net

Table 2: Examples of N-Substituted Derivatives

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amides nih.gov |

| Alkylation | Alkyl halides | Secondary/tertiary amines researchgate.net |

Synthesis of Complex Polycyclic Systems Incorporating Aniline Moieties

This compound and its analogues serve as important building blocks for the synthesis of complex polycyclic systems, such as quinolines and benzothiazoles.

Quinoline (B57606) Synthesis: Substituted anilines can be used to construct the quinoline ring system. For example, a scalable synthesis of 8-methoxyquinolin-2(1H)-one derivatives involves the acylation of 4-chloro-3-methoxyaniline (B81333) followed by cyclization in concentrated sulfuric acid.

Benzothiazole (B30560) Synthesis: Aniline derivatives are also precursors to benzothiazoles. A multi-step synthesis can involve the formation of 6-methoxy-1,3-benzothiazol-2-amine from 4-methoxyaniline, which is then coupled with a substituted benzoic acid to form a complex benzothiazole derivative. vulcanchem.com

Pyrazoles and other Heterocycles: Diazotization of anilines, followed by reduction, can generate hydrazine (B178648) derivatives. These can then undergo cyclocondensation reactions to form pyrazoles. mdpi.com Furthermore, this compound can participate in cyclization reactions to form other heterocyclic systems. researchgate.net

Isocyanate Formation and Polyurethane Chemistry

The amino group of this compound can be converted to an isocyanate group (-N=C=O). This is typically achieved through reaction with phosgene (B1210022) or a phosgene equivalent. The resulting isocyanate is a highly reactive intermediate.

These isocyanates can then be used in polyurethane chemistry. Polyurethanes are formed by the reaction of diisocyanates with polyols. While direct use of this compound derived isocyanate in large-scale polyurethane production is not widely documented, related chlorinated anilines are used. For instance, 4,4'-methylenebis(2-chloroaniline) (B1676453) is a known hardener in polyurethane elastomer production. google.com Blends of polyurethane with poly(2-chloro-5-methoxyaniline) have been studied for their anti-corrosion properties. researchgate.net

Mechanistic Insights into Synthetic Transformations

The synthetic utility and reaction pathways of this compound are governed by the electronic and steric interplay of its three substituents on the benzene (B151609) ring: the amino (-NH₂), ethoxy (-OCH₂CH₃), and chloro (-Cl) groups. Understanding the mechanisms of its transformations is crucial for designing synthetic routes to more complex molecules. The reactivity of the aromatic ring is influenced by the strong electron-donating, activating effects of the amino and ethoxy groups, which are ortho, para-directing, and the electron-withdrawing, deactivating (by induction), yet ortho, para-directing effect of the chlorine atom.

Electrophilic Aromatic Substitution (EAS)

The amino and ethoxy groups are powerful activating groups that significantly increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The general mechanism for EAS proceeds via a three-step sequence: generation of an electrophile, attack by the aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity. byjus.com

The directing effects of the substituents on this compound are paramount. The -NH₂ group is the most powerful activator, followed by the -OC₂H₅ group. Both strongly direct incoming electrophiles to the positions ortho and para to themselves.

Position 4: Activated by the ortho-amino group and the para-ethoxy group.

Position 6: Activated by the ortho-ethoxy group and the para-amino group.

Position 3: Activated by the ortho-amino group but meta to the ethoxy group.

The chlorine atom at position 5 deactivates the ring through its inductive effect but directs ortho/para through resonance. Given the potent activating effects of the amino and ethoxy groups, electrophilic substitution is expected to occur readily at the vacant positions 4 and 6.

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich ring is generally resistant to nucleophilic attack, the presence of a halogen (chlorine) allows for nucleophilic aromatic substitution (SNAr) reactions, particularly if additional electron-withdrawing groups (EWGs) are present or under specific reaction conditions. The SNAr mechanism typically involves two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nptel.ac.in

Elimination of the Leaving Group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. nptel.ac.in

For the reaction to proceed efficiently, the aromatic ring usually requires strong activation from EWGs positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. nptel.ac.in In the case of this compound itself, the strong electron-donating nature of the amino and ethoxy groups disfavors this mechanism. However, in related analogues or precursors, this pathway is crucial. For instance, in the synthesis of pyrimido[4,5-b]indoles, substituted anilines act as nucleophiles to displace a chlorine atom from a dichloropyrimidine ring system in a key SNAr step. nih.gov

A specific synthetic application involving an analogue is the reaction of 5-chloro-2-methoxyaniline (B1222851) with dibromoethane, where the aniline nitrogen acts as a nucleophile. mdpi.com

| Reaction Type | Reagents & Conditions | Product | Mechanistic Notes |

| N-Alkylation | Dibromoethane (DBE), CaCO₃, DMF, reflux | N¹,N²-bis(5-chloro-2-methoxyphenyl)ethane-1,2-diamine | The amine's lone pair acts as a nucleophile, attacking the electrophilic carbon of DBE in an SN2 reaction. A base (CaCO₃) is used to neutralize the HBr byproduct. mdpi.com |

| O-Demethylation | Boron tribromide (BBr₃) | N¹,N²-bis(5-chloro-2-hydroxyphenyl)ethane-1,2-diamine | Lewis acidic BBr₃ coordinates to the ether oxygen, followed by nucleophilic attack of bromide on the methyl group (SN2), cleaving the ether bond. mdpi.com |

Metal-Catalyzed Transformations

Modern synthetic chemistry often employs transition metal catalysts to achieve transformations that are difficult under classical conditions. Anilines are common substrates in these reactions.

One such example is the palladium-catalyzed hydroamination of vinyl arenes. Mechanistic studies suggest the reaction can proceed through the insertion of the alkene into a palladium-hydride bond, creating a η³-benzyl species. This is followed by an external nucleophilic attack by the aniline to yield the final product. acs.org

Multicomponent Reactions (MCRs)

Anilines are valuable components in MCRs, which allow for the construction of complex molecules in a single step. In a notable example, anilines can react with a β-dicarbonyl compound and a ketone in a one-pot synthesis to form N-arylpyridinium compounds. mdpi.com The proposed mechanism is a complex cascade:

Formation of a 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadiene intermediate from the reaction of the aniline with the dicarbonyl compound. mdpi.com

A subsequent inverse electron demand Diels-Alder or Aza-Robinson cascade cyclization involving the ketone. mdpi.com

Final elimination steps to yield the aromatic pyridinium (B92312) ring. mdpi.com

The electronic nature of the aniline substituent can direct the reaction pathway. For instance, the use of m-methoxyaniline can favor an intramolecular electrophilic aromatic cyclization, leading to a quinoline derivative instead of a pyridinium salt. mdpi.com

Biological and Medicinal Chemistry Investigations Involving 5 Chloro 2 Ethoxyaniline and Analogues

Exploration of Biological Activity and Enzyme Inhibition

The unique electronic and structural properties imparted by the chloro and alkoxy substituents on the aniline (B41778) ring make this scaffold a valuable starting point for designing enzyme inhibitors.

Derivatives of 5-Chloro-2-methoxyaniline (B1222851) have been investigated for their potential to inhibit urease, an enzyme implicated in pathologies associated with Helicobacter pylori. In one study, a series of N-alkyl/aralkyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide were synthesized. researchgate.net The synthesis involved reacting N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide with various electrophiles. researchgate.net All the synthesized compounds were screened for their enzyme inhibition activity and demonstrated varying degrees of antiurease activity. researchgate.net This suggests that the 5-chloro-2-methoxyphenyl moiety can be a key component in the design of urease inhibitors.

The fight against tuberculosis has led researchers to explore novel chemical structures. Analogues of the known antitubercular drug Ethambutol have been synthesized using 5-chloro-2-methoxyaniline to investigate the impact of specific substituents on antimycobacterial efficacy. nih.gov One such study involved the synthesis of N¹,N²-bis(5-chloro-2-methoxyphenyl)ethane-1,2-diamine to understand the effect of a para-chloro substituent and an ether group on the aromatic ring. nih.gov The resulting compounds were tested for activity against several mycobacterial strains, including Mycobacterium tuberculosis (H37Rv), M. smegmatis, M. abscessus, and M. intracellulare. nih.gov While the synthesized analogues did show antimycobacterial activity, none proved to be more potent than Ethambutol in the conducted assays. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibition of this receptor is a key strategy in modern oncology. The anilino-pyrimidine and related scaffolds are known to be effective for kinase inhibition. nih.gov

Several studies have highlighted the importance of a chloro-substituent on aniline-derived moieties for potent VEGFR-2 inhibition. nih.govnih.gov For instance, a series of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as ATP-competitive VEGFR-2 inhibitors. nih.gov Within this series, the compound substituted with a 4-chlorophenyl group was identified as the most potent inhibitor, with activity comparable to the standard inhibitor semaxinib and 1.4-fold more potent than sunitinib. nih.gov

Further supporting this, research on benzoxazole (B165842) derivatives as potential VEGFR-2 inhibitors found that compounds based on a 5-chlorobenzo[d]oxazole core showed significant promise. tandfonline.com The derivative featuring a terminal 2-methoxy phenyl moiety exhibited strong cytotoxic activity against MCF-7 and HepG2 cancer cell lines, and other analogues showed promising VEGFR-2 inhibitory effects. tandfonline.com

| Compound Series | Target | Key Finding |

| 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | VEGFR-2 | The 4-chlorophenyl substituted compound was the most potent inhibitor in the series. nih.gov |

| 5-chlorobenzo[d]oxazole derivatives | VEGFR-2 | The derivative with a terminal 2-methoxy phenyl moiety showed potent cytotoxic activity against cancer cell lines. tandfonline.com |

| Quinazoline–anilide scaffolds | VEGFR-2 | Derivatives with a 5-chloroquinazoline (B1603867) structure exhibited enhanced activity. nih.gov |

Receptor Modulation and Ligand Binding Studies (e.g., Nurr1 Agonism)

The nuclear receptor-related 1 (Nurr1) is a transcription factor with neuroprotective properties, making it a promising target for neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govnih.gov The natural dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784) (DHI) is a known endogenous ligand for Nurr1. nih.gov

Structure-activity relationship (SAR) studies on DHI led to the identification of 5-chloro-1H-indole as a Nurr1 agonist with improved characteristics. nih.govacs.org In the quest to develop more potent and drug-like Nurr1 agonists, researchers have used analogues of 5-Chloro-2-ethoxyaniline as building blocks. Specifically, 5-chloro-2-[2-(dimethylamino)ethoxy]aniline was used in the synthesis of DHI mimetics. nih.govacs.org This work led to the identification of high-affinity ligands for the DHI binding site of Nurr1, with one optimized agonist demonstrating the ability to enhance the expression of neuroprotective genes in neuronal cells. nih.gov

Structure-Activity Relationship (SAR) Analysis

SAR analysis is crucial for optimizing lead compounds into effective drugs. The 5-chloro-2-alkoxy-aniline scaffold has been featured in such studies to understand the contribution of its substituents to biological activity.

In a study on inhibitors of Slack potassium channels, 5-chloro-2-methoxyaniline was used to probe the SAR of the western ring of 2-amino-N-phenylacetamide inhibitors. nih.gov The findings were highly specific:

5-Chloro Group : Replacing the 5-chloro group with other electron-withdrawing substituents like bromo and trifluoromethyl resulted in analogues with similar potency to the parent compound. nih.gov

2-Methoxy Group : Replacing the 2-methoxy group with halogens or a methyl group was not tolerated and proved ineffective. nih.gov

Alkoxy Chain : Lengthening or branching the alkyl ether substituent at the 2-position (e.g., to ethoxy, n-propoxy, isopropoxy) produced inhibitors that were 2- to 3-fold less potent than the methoxy (B1213986) version. nih.gov

Another SAR study on bis-aryl sulfonamides, designed to prolong immune stimuli, provided further insights. nih.gov The inversion of the sulfonamide bond, which involved using 2-ethoxyaniline in the synthesis, resulted in an inactive analogue, indicating that the orientation of the sulfonamide linker was critical for activity. nih.gov

Potential as Pharmaceutical Intermediates and Drug Development Precursors

Pharmaceutical intermediates are the chemical building blocks essential for the synthesis of Active Pharmaceutical Ingredients (APIs). pharmaoffer.com They allow for the efficient and controlled production of drugs and facilitate the development of novel compounds. pharmaoffer.comsmolecule.com

This compound and its close analogue, 5-chloro-2-methoxyaniline, are recognized as valuable intermediates in medicinal chemistry and the broader pharmaceutical industry. smolecule.comvaluates.comchemimpex.com Their functional groups and substitution pattern make them suitable starting materials for synthesizing more complex molecules with desired biological activities. smolecule.com They serve as crucial precursors in the development of pharmaceuticals, contributing to innovation and progress in drug discovery. pharmaoffer.comvaluates.com The presence of the chloro and alkoxy groups on the aromatic ring activates the molecule for further chemical reactions, making it a versatile scaffold in synthetic organic chemistry aimed at creating new potential drugs. smolecule.com

Applications in Materials Science and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

5-Chloro-2-ethoxyaniline is identified as a suitable monomer for the synthesis of electrically conducting organic polymers. nasa.govnasa.gov The polymerization process is typically an oxidative polymerization, similar to the synthesis of other polyaniline derivatives. rsc.org In this process, the monomer units are assembled head-to-tail to form polymer chains with a developed poly-conjugated system. rsc.org

The synthesis can be carried out by combining the this compound monomer with a sulfonated polyaryl compound, such as sulfonated lignin (B12514952) or a sulfonated polyflavonoid, in the presence of an initiator and a suitable solvent. nasa.govnasa.gov The resulting compositions of matter can have a wide range of molecular weights, depending on the intended application, typically varying from about 5,000 to 200,000. nasa.gov More specific applications may utilize polymers with molecular weights in the range of 10,000 to 100,000. nasa.gov The presence of the sulfonated polyaryl compounds, which can be substituted with various functional groups, imparts a high degree of cross-linkability to the final polymer, making them particularly useful for creating robust coatings. nasa.gov

Development of Conductive Compositions of Matter

The polymerization of this compound is a key step in developing inherently conductive compositions of matter. nasa.govnasa.gov These materials are typically composed of linearly conjugated π-systems, derived from the polymerization of the aniline (B41778) monomer, and residues of a sulfonated lignin or a sulfonated polyflavonoid. nasa.gov The resulting polymer is rendered conductive through a doping process, where a polyacid (like the sulfonated lignin) introduces charge carriers into the polymer backbone. nasa.gov The final product is a conductive composition that is often dispersible in aqueous solvents or water-based resins, which simplifies processing and reduces reliance on organic solvents. nasa.gov

Table 1: Electrical Conductivity of Selected Polyaniline Derivatives

| Polymer | Conductivity (S cm⁻¹) | Reference |

|---|---|---|

| Polyaniline (PANI) | 10–100 | rsc.org |

| Poly-2-ethoxyaniline | 3.0 × 10⁻³ | rsc.org |

| Poly-2-chloroaniline | 2.2 × 10⁻⁴ | rsc.org |

| Poly-2-methoxyaniline | 144.5 | rsc.org |

This table is generated based on available data for related compounds to provide a comparative context for the potential properties of poly(this compound).

Role in the Synthesis of Functional Materials

This compound is a precursor for functional materials, primarily due to its ability to form conductive polymers with specific attributes. smolecule.com The functional groups on the monomer—the chloro and ethoxy groups—play a crucial role in defining the characteristics of the resulting material. rsc.org The presence of an oxygen atom in the alkoxy group can favor the formation of a polymer with good electrical properties. rsc.org Conversely, the bulky nature of substituents can increase the torsion angle between the rings in the polymer chain, which may decrease conductivity. rsc.org

The conductive polymers synthesized from this compound are noted for their application in functional coatings. nasa.gov For instance, when combined with sulfonated lignins, the resulting polymer is highly cross-linkable, a desirable property for durable coatings. nasa.gov These materials can be used as anti-static coatings for fabrics and in corrosion protection for metals. nasa.govnasa.gov The unique functional groups on the monomer allow for the creation of novel materials with specific chemical and physical properties for various technological applications. smolecule.com

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and analysis of aromatic amines like 5-Chloro-2-ethoxyaniline. These methods offer high resolution and sensitivity, crucial for distinguishing structurally similar compounds within complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. For aromatic amines, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher mobile phase linear velocities, resulting in faster analysis times, increased resolution, and improved sensitivity. This enhanced performance is particularly beneficial for the trace analysis of aromatic amines in various samples, including consumer goods and environmental matrices. For instance, a UPLC method can separate a mixture of 19 banned aromatic amines in just 10 minutes, a task that would take significantly longer with conventional HPLC.

The selection of the stationary phase (column), mobile phase composition, and detector are critical parameters in developing a robust HPLC or UPLC method.

Typical Chromatographic Conditions:

| Parameter | HPLC | UPLC |

| Column | C18, C8 | C18, Phenyl |

| Mobile Phase | Acetonitrile/Water, Methanol/Water with additives like formic acid or ammonium acetate | Acetonitrile/Water, Methanol/Water with additives like formic acid |

| Detector | UV-Vis, Diode Array Detector (DAD), Fluorescence Detector (FLD) | DAD, FLD, Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 2.0 mL/min | 0.2 - 0.6 mL/min |

| Temperature | Ambient to 60 °C | 30 - 60 °C |

The choice of detector depends on the required sensitivity and selectivity. UV-Vis and DAD are commonly used for routine analysis, while fluorescence detectors offer higher sensitivity for fluorescent compounds or their derivatives. Coupling liquid chromatography with mass spectrometry (LC-MS) provides the highest level of selectivity and sensitivity, enabling unambiguous identification and quantification.

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties or is more easily detected. For aromatic amines like this compound, which may lack a strong chromophore or fluorophore, derivatization can significantly enhance detection sensitivity. researchgate.net

Pre-column and Post-column Derivatization

Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column).

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to injection into the chromatograph. shimadzu.com This approach offers several advantages, including the potential to improve the chromatographic separation of the derivatives and the flexibility to use a wider range of reagents and reaction conditions. nih.govresearchgate.net However, it can be more labor-intensive and may be affected by the sample matrix. shimadzu.com

Post-column derivatization occurs after the analytes have been separated on the column and before they reach the detector. creative-proteomics.com This method is often automated and highly reproducible. shimadzu.com A key advantage is that it does not alter the chromatography of the original analytes. researchgate.net However, the choice of reagents is more limited as the reaction must be rapid and compatible with the mobile phase. shimadzu.com

Comparison of Derivatization Approaches:

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Timing | Before chromatographic separation | After chromatographic separation |

| Advantages | Can improve separation, wider reagent choice, potentially higher sensitivity shimadzu.comnih.gov | Automated, highly reproducible, no effect on original chromatography shimadzu.com |

| Disadvantages | Can be labor-intensive, potential for multiple derivative products, matrix effects shimadzu.com | Limited reagent choice, potential for band broadening researchgate.net |

Application in Trace Analysis of Aromatic Amines

In the trace analysis of aromatic amines, derivatization is crucial for achieving the low detection limits required by regulatory bodies. By introducing a fluorescent or electrochemically active group onto the amine molecule, the sensitivity of detection can be increased by several orders of magnitude.

Common derivatizing agents for amines include those that introduce a fluorophore, such as dansyl chloride, or a chromophore that absorbs strongly in the UV-visible region. For example, a method was developed for the analysis of primary aromatic amines using novel pre-column fluorescent derivatization reagents, achieving detection limits in the nanomolar range. nih.gov

Advanced Mass Spectrometry for Trace Compound Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides a highly selective and sensitive method for the identification and quantification of compounds, even at trace levels. d-nb.inforesearchgate.net

For the analysis of this compound, techniques like GC-MS and LC-MS are invaluable. In GC-MS, the compound is vaporized and ionized, often by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The resulting mass spectrum serves as a "fingerprint" for the compound, allowing for its unambiguous identification. uzh.ch

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. d-nb.info In this technique, the analyte is first separated by LC and then introduced into the mass spectrometer. A specific ion (the precursor ion) corresponding to the analyte is selected and then fragmented to produce product ions. By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), it is possible to detect and quantify the analyte with very high specificity, even in complex matrices. coresta.org

The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. While GC-MS is well-suited for volatile and thermally stable compounds, LC-MS is preferred for less volatile or thermally labile compounds like many aromatic amines. d-nb.info

Common Mass Spectrometry Techniques:

| Technique | Ionization Method | Key Features |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI), Chemical Ionization (CI) | Provides detailed structural information from fragmentation patterns, suitable for volatile compounds. uzh.ch |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Suitable for non-volatile and thermally labile compounds, provides molecular weight information. d-nb.info |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ESI, APCI | High selectivity and sensitivity through multiple reaction monitoring (MRM), ideal for trace analysis in complex matrices. coresta.org |

Environmental Considerations and Toxicological Assessment

Presence in Environmental Matrices and Disinfection Byproducts Research

Direct monitoring data for 5-Chloro-2-ethoxyaniline in environmental samples such as water, soil, or air is not widely available in published literature. However, related compounds, specifically chloroanilines and dichloroanilines, have been detected in industrial effluents, receiving waters, and sediments. epa.gov The release of such chemicals can occur from manufacturing facilities; for instance, a study of a dye manufacturing plant's effluent identified the presence of chloroaniline and dichloroaniline, among other aniline (B41778) compounds, with concentrations in treated wastewater ranging from 7 to 96 parts per billion. epa.gov

Aromatic amines are a known class of precursors for the formation of disinfection byproducts (DBPs) during water treatment processes that use chlorine. nih.govresearchgate.net The reaction between chlorine and organic matter in water can generate numerous DBPs, many of which are considered harmful and potentially more dangerous than the original compounds. nih.govmdpi.com While this compound itself has not been specifically identified as a DBP in the reviewed studies, the chlorination of other complex aromatic amines has been shown to produce various chlorinated and nitrogenous byproducts (N-DBPs), including different forms of chlorinated anilines. nih.govresearchgate.net For example, the aqueous chlorination of 4,4′-methylenedianiline (MDA) was found to yield p-chloroaniline and 2,4-dichloroaniline. researchgate.net This indicates a potential pathway for the formation of similar compounds if precursors with related structures are present in water sources designated for disinfection.

There is currently a lack of specific research detailing the formation of this compound as a DBP.

Hazard Assessment of Organochlorine Compounds

A formal and comprehensive environmental hazard assessment for this compound is not readily found in scientific literature. However, the hazards can be inferred from the broader category of chlorinated anilines, which are recognized as a class of environmental pollutants. mdpi.comresearchgate.net Many organochlorine compounds are characterized by their toxicity and persistence in the environment. gesamp.org

The European Union has classified several chloroanilines as hazardous. For instance, 4-chloroaniline (B138754) is classified as toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects. europa.eu It is also suspected to be a carcinogen. europa.eunj.gov Similarly, 2-chloroaniline (B154045) is classified as toxic if swallowed, in contact with skin, or inhaled, and is noted for causing potential damage to organs through prolonged or repeated exposure and being very toxic to aquatic life. lobachemie.com The toxicity of anilines to aquatic organisms often increases with the degree of chlorination. shd.org.rs

Given that this compound is a substituted chloroaniline, it is prudent to consider it potentially hazardous to aquatic ecosystems pending specific ecotoxicological data. The general concern for this class of chemicals is their potential to cause adverse effects in aquatic organisms and their persistence, which can lead to long-term environmental issues. mdpi.com

Table 1: Hazard Classification for Related Chloroaniline Compounds

| Compound | CAS Number | Key Hazard Classifications | Source(s) |

|---|---|---|---|

| 2-Chloroaniline | 95-51-2 | Toxic if swallowed, in contact with skin, or if inhaled; May cause damage to organs through prolonged or repeated exposure; Very toxic to aquatic life with long lasting effects. | lobachemie.com |

| 3-Chloroaniline | 108-42-9 | Toxic (Oral, Dermal, Inhalation); Irritant; Methemoglobinemia-forming. | noaa.gov |

| 4-Chloroaniline | 106-47-8 | Toxic (Oral, Dermal, Inhalation); May cause cancer; Very toxic to aquatic life with long lasting effects; May cause an allergic skin reaction. | europa.eunj.gov |

| 5-Chloro-2-methoxyaniline (B1222851) | 95-03-4 | Harmful if swallowed. | fishersci.com |

Degradation Pathways and Environmental Fate Studies

Specific studies detailing the environmental degradation pathways and fate of this compound are scarce. However, research on other chlorinated anilines provides insight into its likely behavior in the environment. The persistence of these compounds is a significant concern, as they are often resistant to biodegradation. mdpi.comnih.gov

The environmental fate of chlorinated anilines is influenced by several factors, including the number and position of chlorine atoms on the benzene (B151609) ring. Biodegradation in water and soil is possible but often slow. nih.gov Some bacterial strains, such as Geobacter sp., have been shown to degrade various chloroanilines under anaerobic conditions through reductive dechlorination, where a chlorine atom is removed from the aromatic ring. nih.gov This process can occur sequentially, transforming trichloroanilines into dichloroanilines, then to monochloroanilines, and finally to aniline, which can be further mineralized. nih.gov

Advanced oxidation processes (AOPs) are another potential degradation route. For example, the photo-oxidation of 4-chloroaniline using UV/TiO2/H2O2 involves the attack of hydroxyl radicals, leading to intermediates like 4-chlorophenol, aniline, and eventually the cleavage of the aromatic ring into carboxylic acids. researchgate.net

Given its structure, the environmental fate of this compound is likely governed by similar processes. Its water solubility will affect its mobility in soil and aquatic systems. fishersci.com Due to the presence of the chlorine substituent, it is expected to be more persistent than unsubstituted aniline. Reductive dechlorination under anaerobic conditions in sediments and some soils is a plausible degradation pathway, while oxidation may occur in surface waters exposed to sunlight and reactive oxygen species. Without specific experimental data, its persistence and potential for bioaccumulation remain subjects for further investigation.

Table 2: Potential Degradation Pathways for Chlorinated Anilines

| Degradation Process | Description | Potential Products | Relevant Conditions | Source(s) |

|---|---|---|---|---|

| Reductive Dechlorination | Microbial removal of chlorine atoms from the aromatic ring. | Less chlorinated anilines, Aniline | Anaerobic (e.g., sediments, anoxic water) | nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring, often initiated by radical species. | Chlorinated aminophenols | Aerobic, often via AOPs | researchgate.net |

| Ring Cleavage | The opening of the aromatic ring structure, leading to smaller aliphatic compounds. | Carboxylic acids, CO2, H2O | Advanced Oxidation Processes (AOPs) | researchgate.net |

| Biodegradation | Utilization of the compound as a carbon and energy source by microorganisms. | Varies; can lead to complete mineralization. | Aerobic or anaerobic, requires adapted microbial communities. | nih.gov |

Future Directions and Emerging Research Areas

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral molecules, which are non-superimposable mirror images of each other, is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 5-Chloro-2-ethoxyaniline, the development of asymmetric synthesis methods is a significant frontier. Chiral derivatives of substituted anilines are valuable as building blocks for pharmaceuticals and agrochemicals. scispace.com The ability to selectively produce one enantiomer over the other is critical, as different enantiomers can exhibit vastly different biological activities.

Future research in this area will likely focus on the development of novel chiral catalysts and auxiliaries specifically tailored for reactions involving this compound. sfu.ca This includes the design of metal-based catalysts and organocatalysts that can induce high levels of stereoselectivity in reactions such as C-N and C-C bond formations. rsc.org The goal is to create efficient and practical methods for producing enantiomerically pure derivatives, which can then be used to construct more complex and biologically active molecules. unl.pt For instance, chiral phosphonates, which have applications in medicine and agriculture, can be synthesized using organocatalytic methods. unl.pt

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the fields of drug discovery and materials science. researchgate.netoncodesign-services.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. researchgate.netnih.gov For this compound, AI and ML can be employed in several ways.

In drug discovery, ML algorithms can predict the biological activities of novel derivatives, identify potential drug targets, and optimize molecular structures for improved efficacy and safety. researchgate.netmdpi.com By analyzing the structural features of this compound and its analogues, these models can guide the synthesis of new compounds with a higher probability of success, reducing the time and cost of drug development. researchgate.netoncodesign-services.com

In materials science, AI can be used to design new polymers and functional materials with specific properties. nih.govmit.edu By modeling the relationship between molecular structure and material characteristics, researchers can use AI to predict the properties of materials derived from this compound and to design new materials with desired performance attributes. nih.govaps.org Generative models, a type of AI, can even propose entirely new molecular structures with optimized properties. github.com

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing chemical synthesis and application. colab.ws For the production and use of this compound, there is a significant opportunity to develop more environmentally friendly processes.

Future research will likely focus on several key areas of green chemistry. This includes the development of catalytic methods that replace stoichiometric reagents, the use of safer and more sustainable solvents like water or ethanol, and the design of more energy-efficient reaction conditions. mdpi.comresearchgate.netresearchgate.net For example, microwave-assisted synthesis can offer a more sustainable and rapid method for producing derivatives. nih.gov The goal is to minimize the environmental impact of the entire lifecycle of the chemical, from its synthesis to its final application and disposal. The development of metal-free catalysts and reactions that can be performed in greener solvents are active areas of investigation. mdpi.com

Expanding the Scope of Biological Target Identification and Validation

While derivatives of substituted anilines are known to have a range of biological activities, there is still much to be explored regarding their specific molecular targets. Future research will focus on identifying and validating the biological targets of this compound derivatives. This is a critical step in understanding their mechanism of action and in developing them into effective therapeutic agents. nih.govijcce.ac.irresearchgate.net

Techniques such as chemical proteomics and molecular docking studies can be used to identify proteins that interact with these compounds. ijcce.ac.irresearchgate.net Once a potential target is identified, further biological studies are needed to validate its role in the observed biological effect. This expanded understanding of the molecular targets of this compound derivatives will open up new avenues for drug discovery and development, potentially leading to new treatments for a variety of diseases. nih.govmdpi.comkoreascience.kr

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-ethoxyaniline, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or catalytic reduction. For example:

Chlorination-Ethoxylation : Chlorination of 2-ethoxyaniline using Cl₂ or SOCl₂ under controlled pH (to avoid over-chlorination), followed by purification via column chromatography .

Reductive Amination : Reduction of 5-chloro-2-ethoxy-nitrobenzene using Pd/C or Fe/HCl, with yield dependent on catalyst loading and reaction time (e.g., 70–85% yield under H₂ at 60°C) .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 1.4 ppm (ethoxy -CH₃). Discrepancies in shifts may arise from solvent effects or impurities .

- GC-MS : Confirm molecular ion [M⁺] at m/z 171.6 and fragment patterns (e.g., loss of Cl⁻ or ethoxy group).

- Elemental Analysis : Validate C, H, N, Cl percentages (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (amines can cause skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation; aromatic amines are potential mutagens .

- Storage : In amber glass under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Competing chlorination at positions 3 or 4 can occur. Strategies include:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the amine to direct chlorination to position 5 .

- Catalytic Control : Use Lewis acids (e.g., FeCl₃) to stabilize transition states favoring para-substitution .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict electrophilic aromatic substitution sites .

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR/IR data often stem from:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO downshifts NH₂ peaks .

- Isomeric Impurities : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Instrument Calibration : Cross-check with reference standards from NIST or CAS Common Chemistry .

Q. What experimental designs are recommended for studying the environmental degradation of this compound?

- Methodological Answer :

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous solution; monitor degradation via LC-MS for byproducts (e.g., quinones) .

- Biodegradation : Use soil slurry assays with Pseudomonas spp.; measure Cl⁻ release via ion chromatography .

- QSAR Modeling : Predict half-life using EPI Suite™, correlating logP and Hammett constants with persistence .

Q. How can researchers validate the electrochemical behavior of this compound for sensor applications?

- Methodological Answer :

- Cyclic Voltammetry : Use glassy carbon electrode in 0.1 M H₂SO₄; oxidation peaks near +0.8 V indicate amine group activity .

- Impedance Spectroscopy : Measure charge-transfer resistance to assess adsorption on electrode surfaces .

- Cross-Validation : Compare with DFT-calculated HOMO/LUMO energies for redox potential alignment .

Key Guidelines for Research Rigor

- Data Presentation : Use SI units, significant figures, and error margins (e.g., yield = 75% ± 2%) .

- Ethical Reporting : Disclose conflicts of interest and cite non-commercial sources (e.g., NIST, CAS) .

- Reproducibility : Publish detailed synthetic protocols and raw spectral data in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。